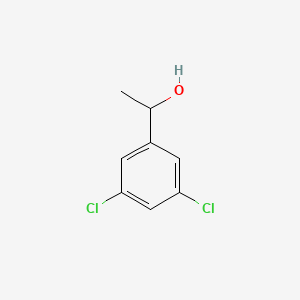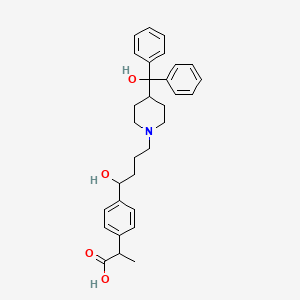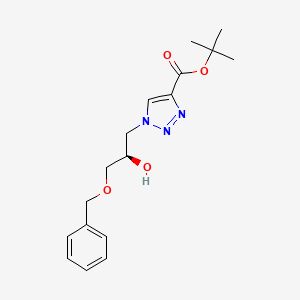
(E)-2-Cyanocinnamic acid methyl ester
Overview
Description
(E)-2-Cyanocinnamic acid methyl ester is an organic compound characterized by the presence of a cyanide group attached to the cinnamic acid methyl ester structure
Mechanism of Action
Target of Action
Similar compounds such as other esters have been known to interact with various enzymes and proteins in the body . The specific targets would depend on the structure of the compound and the biological system in which it is introduced.
Mode of Action
Esters in general undergo hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid . This process involves the ester taking a proton (a hydrogen ion) from the hydroxonium ion, which is present in all solutions of acids in water . The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon .
Biochemical Pathways
Esters are known to undergo hydrolysis, leading to the production of carboxylic acids and alcohols . This process can affect various biochemical pathways depending on the specific carboxylic acid and alcohol produced.
Pharmacokinetics
The resulting metabolites are then excreted via the kidneys .
Result of Action
The hydrolysis of esters generally results in the production of carboxylic acids and alcohols . These products can have various effects on the body depending on their specific structures and the biological system in which they are introduced.
Action Environment
The action, efficacy, and stability of (E)-2-Cyanocinnamic acid methyl ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrolysis of the ester . Additionally, factors such as temperature, presence of other substances, and specific conditions within the biological system can also influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-Cyanocinnamic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of (E)-2-cyanocinnamic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants under acidic conditions to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate. This method allows for rapid esterification with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyanocinnamic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (E)-2-cyanocinnamic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 or NaBH4 in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: (E)-2-Cyanocinnamic acid and methanol.
Reduction: (E)-2-Cyanocinnamic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-Cyanocinnamic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various fine chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar structure but lacks the cyanide group.
Ethyl cinnamate: Similar ester structure with an ethyl group instead of a methyl group.
Methyl (E)-2-butenoate: Similar ester structure but with a different carbon chain.
Uniqueness
(E)-2-Cyanocinnamic acid methyl ester is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to other cinnamate esters .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
methyl (E)-3-(2-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAPYNQXOSADHV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


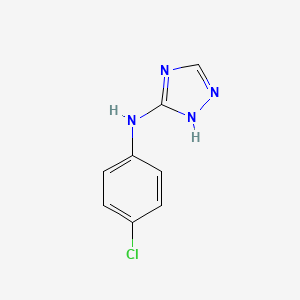
![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)
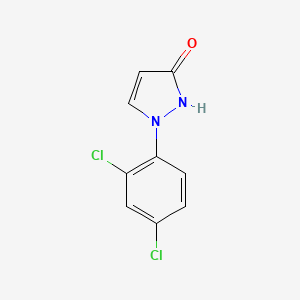

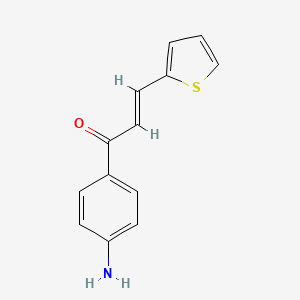
amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
